molecular formula C6H11FN4 B1476460 1-(2-Azidoethyl)-3-fluoropyrrolidine CAS No. 2004348-27-8

1-(2-Azidoethyl)-3-fluoropyrrolidine

Cat. No.: B1476460
CAS No.: 2004348-27-8
M. Wt: 158.18 g/mol
InChI Key: CHOFFMAXCQBPJK-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-fluoropyrrolidine is an organic compound that features both azide and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-fluoropyrrolidine typically involves the reaction of 3-fluoropyrrolidine with 2-azidoethyl reagents. One common method includes the use of azidoethyl transfer reagents such as 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate . The reaction is usually carried out under mild conditions with a base like potassium carbonate at elevated temperatures (e.g., 90°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Azidoethyl)-3-fluoropyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3-fluoropyrrolidine largely depends on the specific reactions it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets . The fluorine atom can also influence the compound’s reactivity and interactions due to its electronegativity and ability to form strong bonds.

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)-pyrazole
  • 1-(2-Azidoethyl)-imidazole
  • 1-(2-Azidoethyl)-1,2,3-triazole
  • 1-(2-Azidoethyl)-1,2,4-triazole
  • 1-(2-Azidoethyl)-tetrazole

Uniqueness: 1-(2-Azidoethyl)-3-fluoropyrrolidine is unique due to the presence of both azide and fluorine groups. The azide group allows for versatile chemical reactions, while the fluorine atom can enhance the compound’s stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-azidoethyl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOFFMAXCQBPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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